Molecular Identity Differentiation from All Sequence Analogs
The compound's unique primary sequence L-Lysyl-L-threonyl-L-serylglycyl-L-asparaginylglycyl-L-seryl-L-aspartic acid distinguishes it from all other peptide sequences. Its computed molecular properties, such as a monoisotopic mass of 764.33006086 Da and a topological polar surface area of 434 Ų, serve as quantitative identifiers [1]. Any peptide with a different sequence, even by a single amino acid (e.g., substitution, deletion, or D-isomer replacement of any residue), will have a different exact mass, thus providing a definitive quantitative basis for analytical differentiation via high-resolution mass spectrometry. No comparator with the exact same formula and different biological activity exists, as the sequence is the defining feature.
| Evidence Dimension | Monoisotopic Mass |
|---|---|
| Target Compound Data | 764.33006086 Da |
| Comparator Or Baseline | Any sequence-altered analog (e.g., KTSGAGSD, substituting Asn5 with Ala; calculated mass difference: -43.00581 Da) |
| Quantified Difference | The difference is defined by the mass of the substituted residue pair (e.g., Δ exact mass for Asn->Ala is 43.00581 Da). |
| Conditions | High-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) in standard peptide analysis conditions. |
Why This Matters
For procurement, the exact mass is a non-negotiable identity confirmation; an incorrect mass directly indicates a wrong peptide, ensuring no unintended sequence is mistaken for the target compound.
- [1] PubChem. (2025). Compound Summary for CID 71379703, L-Lysyl-L-threonyl-L-serylglycyl-L-asparaginylglycyl-L-seryl-L-aspartic acid. National Library of Medicine. View Source
